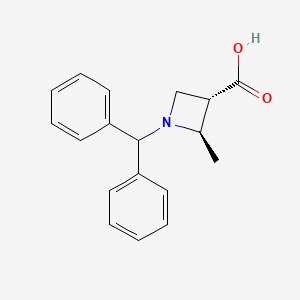![molecular formula C18H8S4 B13905968 9,11,20,22-tetrathiahexacyclo[10.10.0.02,10.03,8.013,21.014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene](/img/structure/B13905968.png)
9,11,20,22-tetrathiahexacyclo[10.10.0.02,10.03,8.013,21.014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,11,20,22-tetrathiahexacyclo[1010002,1003,8013,21014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene is a complex organic compound with a unique structure characterized by multiple sulfur atoms and a highly conjugated system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,11,20,22-tetrathiahexacyclo[10.10.0.02,10.03,8.013,21.014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene typically involves multi-step organic reactions. The process often starts with the preparation of precursor molecules that contain the necessary functional groups. These precursors undergo cyclization reactions under controlled conditions to form the desired hexacyclic structure. Common reagents used in these reactions include sulfur sources, such as elemental sulfur or sulfur-containing compounds, and catalysts that facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
9,11,20,22-tetrathiahexacyclo[10.10.0.02,10.03,8.013,21.014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine, chlorine). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols. Substitution reactions can result in halogenated derivatives or alkylated compounds.
Applications De Recherche Scientifique
9,11,20,22-tetrathiahexacyclo[10.10.0.02,10.03,8.013,21.014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene has several scientific research applications:
Chemistry: The compound is studied for its unique electronic properties and potential use in organic semiconductors and conductive polymers.
Biology: Research is ongoing to explore its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: The compound’s ability to interact with biological molecules makes it a candidate for drug development and therapeutic applications.
Industry: Its stability and electronic properties make it suitable for use in advanced materials, such as sensors and electronic devices.
Mécanisme D'action
The mechanism of action of 9,11,20,22-tetrathiahexacyclo[10.10.0.02,10.03,8.013,21.014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene involves its interaction with molecular targets through its conjugated system and sulfur atoms. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound’s ability to donate or accept electrons also plays a crucial role in its mechanism of action, particularly in electronic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrathiafulvalene: A compound with a similar sulfur-containing structure, known for its use in organic electronics.
Uniqueness
9,11,20,22-tetrathiahexacyclo[10.10.0.02,10.03,8.013,21.014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene is unique due to its hexacyclic structure and the specific arrangement of sulfur atoms. This configuration imparts distinct electronic properties and stability, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C18H8S4 |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
9,11,20,22-tetrathiahexacyclo[10.10.0.02,10.03,8.013,21.014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene |
InChI |
InChI=1S/C18H8S4/c1-3-7-11-9(5-1)13-15-16(22-17(13)19-11)14-10-6-2-4-8-12(10)20-18(14)21-15/h1-8H |
Clé InChI |
HOOGQXXXUNWSBF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(S2)SC4=C3SC5=C4C6=CC=CC=C6S5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


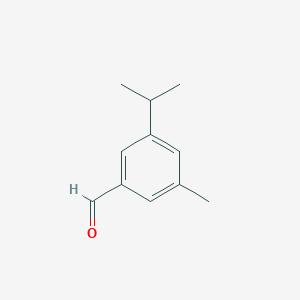
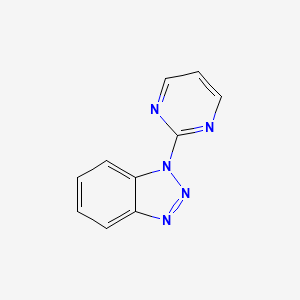
![4-Methyl-3-[(tetrahydrofuran-2-ylmethyl)amino]-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13905900.png)
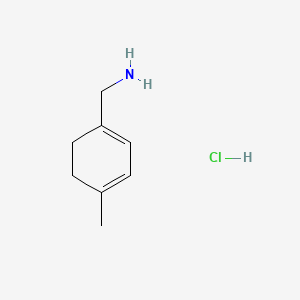
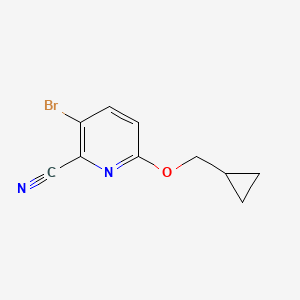

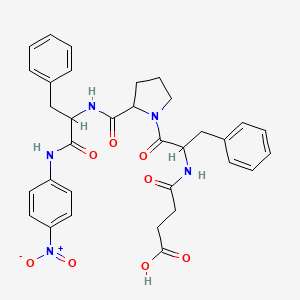
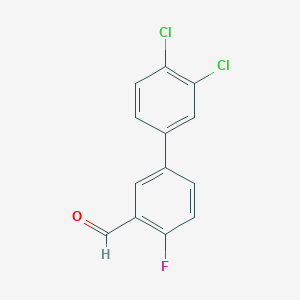
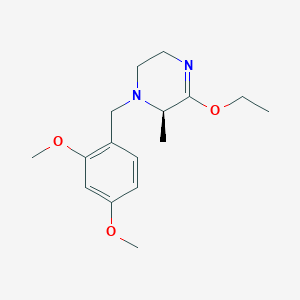
![methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[(Z)-3-[(2S,3R,4R)-5-[[(1S,4aS,6R,7S,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13905939.png)
![(2R,3S,5R)-5-(6-amino-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13905944.png)
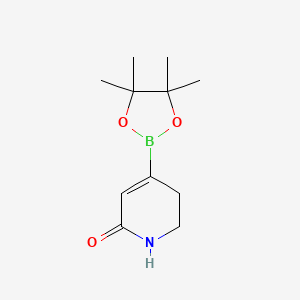
![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13905960.png)
